molecular formula C12H9N3O3S B6071379 N-(2-furylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-furylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B6071379
M. Wt: 275.29 g/mol
InChI Key: XOCGRFZNSUDPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, commonly known as FTOC, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical structure and potential biological activities. FTOC is a member of the oxadiazole family, which is known for its diverse biological activities, such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of FTOC is not fully understood. However, it has been suggested that FTOC may exert its biological activities through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that plays a key role in the inflammatory response, while MMPs are enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
FTOC has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and prostate cancer. FTOC has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, FTOC has been shown to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of FTOC is its potential as a therapeutic agent for the treatment of various diseases. FTOC has also been shown to exhibit low toxicity in preclinical studies. However, one of the limitations of FTOC is its low solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of FTOC and its potential side effects.

Future Directions

There are several future directions for the study of FTOC. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory diseases. Another direction is to study the structure-activity relationship of FTOC and its analogs to optimize its biological activities. Finally, further studies are needed to fully understand the mechanism of action of FTOC and its potential side effects.

Synthesis Methods

FTOC can be synthesized through a multistep process that involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The resulting compound is then reacted with 2-amino-5-methylfuran to form 2-(furan-2-ylmethylthio)thiophene. The final step involves the reaction of 2-(furan-2-ylmethylthio)thiophene with cyanogen bromide to form FTOC.

Scientific Research Applications

FTOC has been extensively studied in scientific research due to its potential biological activities. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. FTOC has also been studied as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c16-11(13-7-8-3-1-5-17-8)12-14-10(15-18-12)9-4-2-6-19-9/h1-6H,7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCGRFZNSUDPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.